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Introduction
AZ 11645373 is a potent and highly selective antagonist of the human P2X7 receptor (P2X7R),

a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP).[1][2][3]

[4][5] The P2X7R is a key player in inflammatory processes, making it a significant therapeutic

target for a variety of inflammatory diseases.[2][3][6]

AZ 11645373 acts as a non-surmountable, allosteric inhibitor.[1][2][5] Its binding site is located

in an allosteric pocket at the interface between P2X7R subunits, distinct from the orthosteric

ATP binding site.[1][5] A notable characteristic of this compound is its species selectivity; it is

highly potent at the human P2X7 receptor while being significantly less effective at the rat P2X7

receptor, providing a valuable tool for studies on human cells and tissues.[2][3][4]

These notes provide detailed protocols for the in vitro application of AZ 11645373 in common

cell-based assays to study P2X7R function.
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The inhibitory activity of AZ 11645373 varies depending on the assay and cell type used. The

following table summarizes key quantitative data from published studies.

Assay Type Cell Line Agonist
Potency
Metric

Value (nM) Reference

Membrane

Current

Inhibition

HEK293-

hP2X7R
BzATP KB 5 - 20 [2][3][4]

Calcium

Influx

Inhibition

HEK293-

hP2X7R
BzATP KB 15 [2]

YO-PRO-1

Dye Uptake

HEK293-

hP2X7R
BzATP KB ~15 [7]

IL-1β

Release

Inhibition

LPS-

activated

THP-1

ATP IC50 90 [2][3][4][7]

IL-1β

Release

Inhibition

LPS-

activated

THP-1

ATP KB 92 [2][7]

Membrane

Current

Inhibition

HEK293-

rP2X7R
BzATP IC50 >10,000 [2][3]

HEK293-hP2X7R: Human Embryonic Kidney 293 cells stably expressing the human P2X7

receptor.

THP-1: Human monocytic cell line.

BzATP: 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate, a potent P2X7R agonist.

IC50: Half-maximal inhibitory concentration.

KB: Antagonist dissociation constant.
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Signaling Pathway and Mechanism of Action
AZ 11645373 inhibits the downstream signaling cascade initiated by P2X7R activation. Upon

binding of extracellular ATP, the P2X7R channel opens, leading to cation influx (Na+, Ca2+), K+

efflux, and, with prolonged activation, the formation of a large membrane pore permeable to

molecules up to 900 Da. This cascade triggers NLRP3 inflammasome activation and

subsequent release of pro-inflammatory cytokines like IL-1β. AZ 11645373 binds to an

allosteric site, preventing the conformational changes required for channel opening and pore

formation.
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P2X7R signaling and inhibition by AZ 11645373.

Experimental Protocols
Preparation of Stock Solutions

Solvent: AZ 11645373 is soluble in Dimethyl Sulfoxide (DMSO).

Stock Concentration: Prepare a 10 mM stock solution in 100% DMSO.

Storage: Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[7]

Avoid repeated freeze-thaw cycles.

Working Solutions: On the day of the experiment, dilute the stock solution to the desired final

concentrations in the appropriate assay buffer or cell culture medium. Ensure the final DMSO

concentration in the assay does not exceed a level that affects cell viability or function

(typically ≤ 0.1%).

General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the inhibitory effect of AZ
11645373.

Start Culture Cells
(e.g., HEK-hP2X7R, THP-1) Plate Cells for Assay

Pre-incubate with
AZ 11645373

(e.g., 20-30 min)

Stimulate with Agonist
(e.g., ATP, BzATP)

Measure Response
(Ca²⁺, Dye Uptake, IL-1β)

Data Analysis
(IC₅₀ / K_B Calculation) End

Click to download full resolution via product page

General workflow for in vitro P2X7R antagonist testing.

Protocol 1: Calcium Influx Assay
This protocol measures the inhibition of agonist-induced intracellular calcium mobilization in

HEK293 cells stably expressing human P2X7R.
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Materials:

HEK293-hP2X7R cells

Black, clear-bottom 96-well microplates

Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Pluronic F-127

AZ 11645373

P2X7R Agonist (e.g., BzATP)

Fluorescence plate reader with an injection system

Methodology:

Cell Plating: Seed HEK293-hP2X7R cells into 96-well plates and culture overnight to form a

confluent monolayer.

Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) with Pluronic F-127 (e.g.,

0.02%) in Assay Buffer.

Remove culture medium and add 100 µL of the loading solution to each well.

Incubate the plate for 60 minutes at 37°C.

Cell Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove

extracellular dye. Leave 100 µL of buffer in each well.

Compound Pre-incubation: Add desired concentrations of AZ 11645373 (in Assay Buffer) to

the wells. Include vehicle control (e.g., 0.1% DMSO).

Incubate for 20-30 minutes at room temperature.
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Measurement: Place the plate in the fluorescence reader. Set the excitation/emission

wavelengths for Fluo-4 (e.g., 494/516 nm).

Record a stable baseline fluorescence for 10-20 seconds.

Agonist Injection: Inject the P2X7R agonist (e.g., BzATP at a final concentration of 10-100

µM).

Continue recording the fluorescence signal for 2-5 minutes to capture the peak response.

Data Analysis: Calculate the change in fluorescence (Peak - Baseline). Normalize the data to

the vehicle control response and plot a concentration-response curve to determine the KB or

IC50 value for AZ 11645373.

Protocol 2: Dye Uptake (Pore Formation) Assay
This assay measures the formation of the P2X7R-associated large pore using a fluorescent

dye like YO-PRO-1, which can only enter cells through the dilated pore.

Materials:

HEK293-hP2X7R cells

96-well plates

Low-divalent cation solution (to potentiate P2X7R activation)

YO-PRO-1 Iodide

AZ 11645373

P2X7R Agonist (e.g., ATP or BzATP)

Fluorescence plate reader

Methodology:

Cell Plating: Seed cells as described in Protocol 4.3.
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Compound Pre-incubation: Remove culture medium. Add 100 µL of low-divalent solution

containing various concentrations of AZ 11645373 and YO-PRO-1 (e.g., 1-5 µM).

Incubate for 20-30 minutes.

Agonist Stimulation: Add the P2X7R agonist to the wells.

Measurement: Immediately begin measuring fluorescence intensity over time (e.g., every 2

minutes for 30-60 minutes) using appropriate excitation/emission wavelengths for YO-PRO-1

(e.g., 491/509 nm).

Data Analysis: Determine the rate of dye uptake or the endpoint fluorescence. Normalize

data to the vehicle control and calculate the inhibitory potency of AZ 11645373.

Protocol 3: IL-1β Release Assay
This protocol is designed for immune cells, such as human THP-1 monocytes, and measures

the inhibition of a key downstream inflammatory output.

Materials:

THP-1 cells

RPMI-1640 medium + 10% FBS

Lipopolysaccharide (LPS)

Serum-free medium (e.g., Opti-MEM)

AZ 11645373

ATP

Human IL-1β ELISA Kit

Methodology:

Cell Priming: Plate THP-1 cells (e.g., 5 x 105 cells/well in a 24-well plate).
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Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours in RPMI-1640. This step upregulates

the expression of pro-IL-1β and components of the inflammasome.

Inhibitor Treatment: Gently wash the cells and replace the medium with serum-free medium

containing desired concentrations of AZ 11645373.[7]

Incubate for 30 minutes at 37°C.[7]

P2X7R Activation: Add ATP (e.g., 1-5 mM) to the wells to activate the P2X7R and trigger

inflammasome assembly and IL-1β release.

Incubate for an additional 30-60 minutes at 37°C.

Supernatant Collection: Carefully collect the cell culture supernatants. Centrifuge briefly to

pellet any detached cells.

ELISA: Measure the concentration of mature IL-1β in the supernatants using a commercial

ELISA kit according to the manufacturer's instructions.

Data Analysis: Normalize the IL-1β concentrations to the vehicle control (LPS + ATP

treatment) and plot a concentration-inhibition curve to determine the IC50 value.[2]

Important Considerations
Species Selectivity: Remember that AZ 11645373 is over 500-fold less potent at rat P2X7R.

[2][3] It is not suitable for studies involving rat or mouse cells unless very high concentrations

are used, which may introduce off-target effects.

Cytotoxicity: At concentrations above 1 µM, AZ 11645373 may induce cytotoxic effects

unrelated to P2X7R expression.[8] It is recommended to perform a cell viability assay (e.g.,

XTT, MTS, or CellTiter-Glo) in parallel, especially when using higher concentrations or

prolonged incubation times.[9]

Off-Target Activity: While highly selective for P2X7R over other P2X subtypes, at least one

study has reported potential P2X7R-independent anti-inflammatory effects.[9] Researchers

should consider appropriate controls to confirm that the observed effects are mediated

through P2X7R.
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Divalent Cations: The potency of some P2X7R antagonists can be influenced by the

concentration of extracellular divalent cations (Ca2+, Mg2+). However, the potency of AZ
11645373 has been shown to be unaltered by their removal.[2][3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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